tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

Physicochemical Property Lipophilicity Medicinal Chemistry

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 2103752-81-2, molecular formula C₁₃H₂₃NO₅, MW 273.33 g/mol) is a synthetic, orthogonally functionalized pyrrolidine building block featuring a Boc carbamate protecting group at N-1, a hydroxyl substituent at C-3, and an ethoxy-oxoethyl acetate side chain at C-2. The compound exhibits a computed XLogP3 of 0.9, a topological polar surface area of 76.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B12983977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C(CCN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
InChIKeySEUPKGFVBUIXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate: A Specialized Boc-Protected Pyrrolidine Building Block for Medicinal Chemistry Procurement


tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (CAS 2103752-81-2, molecular formula C₁₃H₂₃NO₅, MW 273.33 g/mol) is a synthetic, orthogonally functionalized pyrrolidine building block featuring a Boc carbamate protecting group at N-1, a hydroxyl substituent at C-3, and an ethoxy-oxoethyl acetate side chain at C-2 [1]. The compound exhibits a computed XLogP3 of 0.9, a topological polar surface area of 76.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. As a member of the 3-hydroxypyrrolidine class—scaffolds established as critical intermediates in the synthesis of HIV-1 protease inhibitors , IKK2 inhibitors , and calcium channel blockers —this compound is supplied for research and further manufacturing use only, with typical commercial purity specifications of ≥95–98% (HPLC) . Its three distinct functional handles (Boc-amine, secondary alcohol, and ethyl ester) make it a versatile intermediate for convergent synthetic strategies in drug discovery programs.

Why Structural Analog Substitution Fails for Sourcing tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate


This compound occupies a distinct structural niche that precludes straightforward replacement by any single commercially available analog. The more abundant tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS 103057-44-9) lacks the C-2 ethoxy-oxoethyl side chain entirely, offering only two functional handles (Boc-amine and hydroxyl) [1]. Conversely, tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 118758-56-8) carries the acetate arm at C-2 but is devoid of the C-3 hydroxyl group, eliminating a key hydrogen-bonding donor/acceptor site critical for target engagement in protease inhibitor pharmacophores . The 2-keto analog, tert-butyl 3-(2-ethoxy-2-oxoethyl)-2-oxopyrrolidine-1-carboxylate (CAS 1215118-72-1), replaces the secondary alcohol with a lactam carbonyl, fundamentally altering hydrogen-bonding geometry and redox behavior . The positional isomer with the acetate at C-3 (CAS 664364-29-8) relocates the ester side chain—a change that can radically impact the trajectory of the growing molecule in convergent syntheses . These structural differences translate to divergent physicochemical properties: the target compound's XLogP3 of 0.9 is intermediate between that of the hydroxyl-only analog (0.6) and the deoxy-acetate analog (1.6), reflecting a distinct lipophilicity-hydrophilicity balance [1][2]. For procurement decisions in multi-step medicinal chemistry campaigns, where each intermediate's functional group inventory directly determines downstream synthetic feasibility, these differences make generic analog substitution untenable.

Quantitative Differentiation Evidence for Selection of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate


Physicochemical Profile: XLogP3 and TPSA Distinguish This Compound from Closest Analogs

The target compound offers a computed XLogP3 of 0.9, positioning it between the more hydrophilic tert-butyl 3-hydroxypyrrolidine-1-carboxylate (XLogP3 = 0.6) and the more lipophilic tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (XLogP = 1.6) [1][2]. Its TPSA of 76.1 Ų is also distinct from the deoxy-acetate analog (64.6 Ų) [1]. This combined profile is relevant for tuning permeability and solubility in lead optimization without requiring additional synthetic manipulation.

Physicochemical Property Lipophilicity Medicinal Chemistry

Functional Group Inventory: Three Orthogonal Handles Enable Synthetic Options Unavailable to Mono- or Di-Functional Analogs

This compound uniquely combines three chemically orthogonal functional groups: a Boc carbamate (N-1), a secondary alcohol (C-3), and an ethyl ester (C-2 side chain). By contrast, tert-butyl 3-hydroxypyrrolidine-1-carboxylate offers only two handles (Boc + OH), and tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate similarly lacks the hydroxyl [1]. The Boc group enables acid-labile amine protection that can be removed selectively (TFA or HCl) without affecting the ethyl ester, while the hydroxyl can undergo Mitsunobu inversion, O-alkylation, or oxidation chemistry orthogonal to the ester . The ethyl ester itself can be hydrolyzed to the carboxylic acid or reduced to the alcohol, providing additional diversification points.

Orthogonal Functionalization Building Block Synthetic Strategy

Commercial Purity Benchmark: ≥98% HPLC Specification Matches or Exceeds Comparator Building Blocks

Commercial suppliers list this compound at ≥98% purity (HPLC) , a specification that meets or exceeds the typical purity standards for closely related pyrrolidine building blocks: tert-butyl 3-hydroxypyrrolidine-1-carboxylate is commonly supplied at 97–98% , tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate at 95–96% , and tert-butyl 3-(2-ethoxy-2-oxoethyl)-2-oxopyrrolidine-1-carboxylate at 95% . The ISO-certified quality system for this compound (supplier: MolCore) provides additional batch-to-batch consistency assurance .

Purity Specification Quality Control Procurement

Storage Stability: 2–8°C Sealed Storage Enables Multi-Campaign Procurement Without Degradation Risk

The target compound is recommended for storage sealed in dry conditions at 2–8°C , a specification that is more defined than the general 'cool, dry place' guidance given for many analog building blocks . This explicit cold-storage recommendation reflects the compound's suitability for long-term inventory holding in medicinal chemistry laboratories, where building blocks may be procured in advance of multi-month synthesis campaigns. The tert-butyl carbamate protecting group is chemically stable under these conditions and can be removed selectively (TFA, HCl/dioxane) when required for further derivatization .

Storage Stability Shelf Life Supply Chain

HIV-1 Protease Inhibitor Pharmacophore Compatibility: 3-Hydroxypyrrolidine Scaffold is a Privileged Structural Motif

The 3-hydroxypyrrolidine scaffold is a privileged motif in HIV-1 protease inhibitor design. Conformationally restricted HIV-1 protease inhibitors based on 3-hydroxypyrrolidine and 3- or 4-hydroxypiperidine ring systems have been synthesized stereoselectively and shown to achieve single-digit micromolar inhibition of HIV-1 protease and cathepsin D [1][2]. 1-Boc-3-pyrrolidinol itself is an established intermediate for pyrrolidinone-containing pseudopeptides that inhibit HIV-1 protease . The additional C-2 ethoxy-oxoethyl substituent in the target compound provides a synthetic handle for further elaboration while preserving the critical C-3 hydroxyl that forms hydrogen bonds with Asp25 in the HIV-1 protease active site [3].

HIV-1 Protease Antiviral Conformational Restriction

Chiral Potential: Stereochemical Versatility Enables Enantioselective Synthesis of Bioactive Targets

While the target compound is currently supplied as a racemic mixture (InChIKey: SEUPKGFVBUIXLN-UHFFFAOYSA-N, indicating unspecified stereochemistry) [1], the 3-hydroxypyrrolidine scaffold class is a cornerstone of chiral building block chemistry. Enantiopure 3-hydroxypyrrolidines are widely used in the synthesis of structurally diverse bioactive molecules . (S)-1-N-Boc-3-hydroxypyrrolidine serves as a key precursor for Barnidipine ; (R)-(-)-N-Boc-3-pyrrolidinol is a critical intermediate for ion channel modulating compounds in cardiac arrhythmia research ; and both enantiomers are employed in IKK2 inhibitor synthesis . The C-2 ethoxy-oxoethyl substituent in the target compound introduces an additional stereocenter, creating four possible stereoisomers—a feature that can be exploited for diastereoselective synthesis or chiral resolution to access specific stereochemical configurations required for target engagement.

Chiral Building Block Enantioselective Synthesis Stereochemistry

Optimal Procurement and Application Scenarios for tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate


Convergent Synthesis of HIV-1 Protease Inhibitor Lead Series

This compound is ideally suited as a late-stage intermediate in convergent synthetic routes to HIV-1 protease inhibitors. The 3-hydroxypyrrolidine scaffold is a proven pharmacophore that forms critical hydrogen bonds with Asp25 in the HIV-1 protease active site [1]. By providing the hydroxyl pre-installed at C-3 and an ethyl ester at C-2 for further elaboration, this building block eliminates 2–3 synthetic steps compared to starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate and separately installing the acetate side chain. The Boc group enables selective N-deprotection for subsequent coupling to P2/P3 ligand fragments, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide bond formation—a common strategy in protease inhibitor assembly [2]. Procurement of this compound in ≥98% purity minimizes byproduct formation from impurity carry-through in these multi-step sequences.

Medicinal Chemistry SAR Libraries with Dual Diversification Vectors

For structure-activity relationship (SAR) exploration, this building block offers two independent diversification vectors: the C-3 hydroxyl (amenable to O-alkylation, acylation, sulfonylation, or Mitsunobu chemistry) and the C-2 ethyl ester (hydrolyzable to the carboxylic acid for amide coupling). This dual-handle architecture supports parallel library synthesis, where one position is held constant while the other is varied, or both are diversified simultaneously in a matrix format [1]. The XLogP3 of 0.9 provides a favorable starting lipophilicity that can be tuned upward or downward through substituent selection, supporting CNS drug discovery programs where physicochemical property optimization is critical [2].

Synthesis of Conformationally Restricted Peptidomimetics

The pyrrolidine ring imposes conformational restriction, a key design principle in peptidomimetic drug discovery. The 2,3-disubstitution pattern with both hydroxyl and ester functionality makes this compound a versatile precursor for pyrrolidinone-containing pseudopeptides [1]. Following Boc deprotection, the free amine can be coupled to amino acid derivatives, while the C-2 ester can be elaborated into various amide or acid isosteres. This scaffold class has demonstrated utility in generating inhibitors of HIV-1 protease, cathepsin D, and other aspartyl proteases [2]. The compound's explicit 2–8°C storage specification ensures that bulk-purchased inventory retains purity across extended medicinal chemistry campaigns.

Chiral Resolution Campaigns for Enantioselective Drug Candidate Synthesis

With two stereocenters (C-2 and C-3), this racemic building block supports chiral resolution strategies to access individual stereoisomers for enantioselective drug synthesis. The 3-hydroxypyrrolidine motif is validated in marketed drugs and clinical candidates, including Barnidipine (calcium channel blocker) and various ion channel modulators [1][2]. Resolution of the racemate via chiral HPLC, diastereomeric salt formation, or enzymatic methods can provide all four stereoisomers, enabling systematic stereochemical SAR. The orthogonal Boc and ethyl ester protecting groups survive standard resolution conditions and can be selectively manipulated post-resolution without racemization risk .

Quote Request

Request a Quote for tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.